PDE4B and PDE7A Dual Inhibition: Azepane vs. Piperidine and Cyclohexylamino Analogs
In the 7,8‑disubstituted purine‑2,6‑dione series, the 8‑azepane substituent confers a balanced dual PDE4B/PDE7A inhibitory profile that is distinct from the more PDE4B‑selective 8‑cyclohexylamino analog and the PDE7A‑biased 8‑piperidine analog. In enzymatic assays, the azepane‑bearing compound (represented by prototype 31 in the butanehydrazide series) inhibited PDE4B with an IC50 of 0.48 µM and PDE7A with an IC50 of 1.2 µM, whereas the corresponding cyclohexylamino derivative showed 5‑fold weaker PDE7A inhibition (IC50 ≈ 6.0 µM) [1].
| Evidence Dimension | In vitro PDE4B and PDE7A inhibition (IC50) |
|---|---|
| Target Compound Data | PDE4B IC50 ~0.48 µM; PDE7A IC50 ~1.2 µM (values for the azepane-containing butanehydrazide prototype 31; representative of the 8‑azepane pharmacophore) |
| Comparator Or Baseline | 8-Cyclohexylamino analog: PDE4B IC50 ~0.40 µM, PDE7A IC50 ~6.0 µM. 8-Piperidine analog: PDE4B IC50 ~2.1 µM, PDE7A IC50 ~0.9 µM |
| Quantified Difference | Azepane analog maintains dual PDE4B/PDE7A potency within 3‑fold, whereas cyclohexylamino loses PDE7A activity (5‑fold drop) and piperidine loses PDE4B activity (4‑fold drop). |
| Conditions | Recombinant human PDE4B and PDE7A catalytic domain inhibition assays; [3H]cAMP substrate; 30‑min incubation. |
Why This Matters
Balanced dual PDE4/PDE7 inhibition is required for strong anti‑inflammatory and anti‑remodeling synergy; a compound that sacrifices one isoform (as the cyclohexylamino or piperidine analogs do) yields weaker functional efficacy in cellular models of airway fibrosis.
- [1] Chłoń-Rzepa, G., Jankowska, A., Ślusarczyk, M., et al. (2018). Novel butanehydrazide derivatives of purine-2,6-dione as dual PDE4/7 inhibitors with potential anti-inflammatory activity: Design, synthesis and biological evaluation. European Journal of Medicinal Chemistry, 146, 381–394. View Source
